tryptophan N-glucoside
CAS No.:
Cat. No.: VC1877099
Molecular Formula: C17H22N2O7
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O7 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H22N2O7/c18-10(17(24)25)5-8-6-19(11-4-2-1-3-9(8)11)16-15(23)14(22)13(21)12(7-20)26-16/h1-4,6,10,12-16,20-23H,5,7,18H2,(H,24,25)/t10-,12+,13+,14-,15+,16+/m0/s1 |
| Standard InChI Key | ZHBHZDMTVVJASV-JOSVURMMSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Tryptophan N-glucoside is defined as L-tryptophan in which the hydrogen attached to the indole nitrogen is replaced by a beta-D-glucosyl residue . Its IUPAC name is (2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid . This compound features an N-glycosidic linkage between the indole nitrogen of tryptophan and the glucose moiety, distinguishing it from other tryptophan derivatives and glycoconjugates.
The molecular formula of tryptophan N-glucoside is C17H22N2O7, with a molecular weight of 366.4 g/mol . Its structure incorporates both the amino acid component (tryptophan) and a carbohydrate component (glucose), creating a unique molecular arrangement that influences its physical and chemical properties.
Chemical Identifiers and Nomenclature
Tryptophan N-glucoside is known by several synonyms in scientific literature, reflecting its structural characteristics and chemical relationships.
Table 1: Chemical Identifiers and Synonyms of Tryptophan N-Glucoside
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid |
| Common Synonyms | L-tryptophan N-glucoside, 1-beta-D-glucopyranosyl-L-tryptophan, L-tryptophan N-glucopyranoside, N(1)-glucospyranosyltryptophan |
| PubChem CID | 11772967 |
| ChEBI ID | CHEBI:76121 |
| InChIKey | ZHBHZDMTVVJASV-JOSVURMMSA-N |
| Wikidata | Q27145767 |
Physical and Chemical Properties
Tryptophan N-glucoside possesses several important physical and chemical properties that influence its behavior in biological systems and its potential applications.
Table 2: Physical and Chemical Properties of Tryptophan N-Glucoside
| Property | Value |
|---|---|
| Molecular Weight | 366.4 g/mol |
| XLogP3-AA | -3.6 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Exact Mass | 366.14270105 Da |
The negative XLogP3-AA value (-3.6) indicates that tryptophan N-glucoside is hydrophilic , which is consistent with its structure containing multiple hydroxyl groups from the glucose moiety. This property significantly influences its solubility and distribution in biological systems.
Natural Occurrence and Distribution
Plant Sources
Tryptophan N-glucoside has been documented in various plant sources, particularly fruits. According to the available research, it has been reported in Rubus idaeus (raspberry) and Pyrus communis (pear) . The compound appears to be part of the secondary metabolism in these plants, though its precise biological role in plant physiology remains to be fully elucidated.
Presence in Fruit Juices
Research has demonstrated that tryptophan N-glucoside can be detected in fruit juices, where it exists as a single tryptophan glycoconjugate. HPLC-MS analysis has been instrumental in identifying this compound in fruit juice extracts . Product ion spectra have confirmed the N-glycosidic linkage of a hexose moiety to the indole nitrogen, providing definitive evidence of its structure.
Biosynthetic Pathways
The biosynthetic origin of tryptophan N-glucoside has been investigated through experimental studies. Researchers have demonstrated the enzymatic glycosylation of deuterium-labeled tryptophan applied to pear fruit , confirming the biological pathway responsible for the formation of this glycoconjugate. This finding suggests that specific glycosyltransferases in plants are capable of catalyzing the N-glycosidic bond formation between glucose and the indole nitrogen of tryptophan.
Synthesis Methods and Approaches
Chemical Synthesis Strategies
The synthesis of tryptophan N-glucoside presents several challenges due to the need to achieve the correct stereochemistry and specific linkage at the indole nitrogen. Researchers have developed effective strategies to overcome these obstacles.
One successful approach involves the use of 2-O-pivaloylated glucosyl trichloroacetimidate, which facilitates the formation of β-N-In-glucosides . This method has proven effective for synthesizing the naturally occurring L-tryptophan N-glucoside with the correct stereochemistry.
Analytical Methods for Detection and Identification
Chromatographic and Spectroscopic Techniques
The detection and identification of tryptophan N-glucoside in natural sources have employed various analytical techniques. HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) analysis has been effective in detecting this compound in fruit extracts and juices .
For structure elucidation, NMR spectroscopy has been instrumental. Specifically, 1H, HH-COSY, and 13C NMR spectroscopy have been used to confirm the N-glycosidic linkage of the hexose moiety to the indole nitrogen . These techniques allow for the unambiguous determination of the compound's structure, including the stereochemistry of the glycosidic bond.
Isolation Methods
The isolation of tryptophan N-glucoside from natural sources, such as pear juice, has been reported in the literature . This process typically involves extraction, followed by various chromatographic techniques to separate and purify the compound. Such isolation methods are essential for obtaining sufficient quantities of the pure compound for structural analysis and biological testing.
Future Research Directions
Unexplored Biological Functions
Despite its identification in multiple plant sources, the biological functions of tryptophan N-glucoside remain incompletely understood. Future research could explore its potential roles in plant metabolism, stress responses, or plant-environment interactions. Additionally, its presence in fruits consumed by humans warrants investigation into potential effects on human health and nutrition.
Analytical Challenges
Improving methods for the detection, quantification, and analysis of tryptophan N-glucoside in complex biological matrices represents another important direction for future research. Enhanced analytical techniques would facilitate more comprehensive studies of its distribution in nature and its metabolic fate in biological systems.
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